molecular formula C13H16N2O2S B7591742 N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide

N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide

Cat. No. B7591742
M. Wt: 264.35 g/mol
InChI Key: DRQFTIACIXZMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide, also known as QM, is a chemical compound that has been extensively studied for its potential use in scientific research. QM is a sulfonamide derivative that has shown promise in various applications, including as a fluorescent probe, antitumor agent, and enzyme inhibitor. In

Mechanism of Action

The mechanism of action of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. This compound has been shown to bind to metal ions, which may play a role in its fluorescent properties. It has also been shown to inhibit the activity of enzymes, possibly through binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in vitro, making it a safe option for scientific research. This compound has been shown to inhibit the growth of cancer cells, suggesting potential antitumor properties. This compound has also been shown to have antioxidant properties, which may have implications for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide in scientific research is its fluorescent properties, which make it a useful tool for detecting the presence of metal ions in biological systems. This compound has also shown promise as an antitumor agent and enzyme inhibitor, making it a potential therapeutic agent for various diseases. However, limitations of this compound include its low solubility in aqueous solutions, which may affect its bioavailability in certain applications.

Future Directions

For N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide research include exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. This compound's fluorescent properties may also have implications for imaging techniques in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide involves the reaction of N-ethyl-N-(quinolin-8-ylmethyl)amine with methanesulfonyl chloride in the presence of a base. The resulting this compound product is typically purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields of the compound, making it a viable option for scientific research.

Scientific Research Applications

N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been studied as an antitumor agent, with promising results in inhibiting the growth of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-15(18(2,16)17)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQFTIACIXZMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC2=C1N=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.